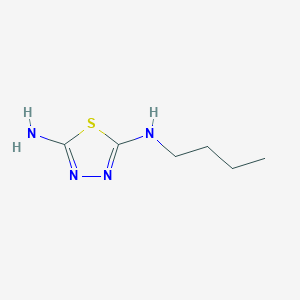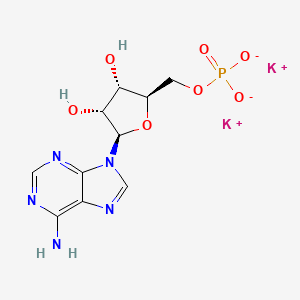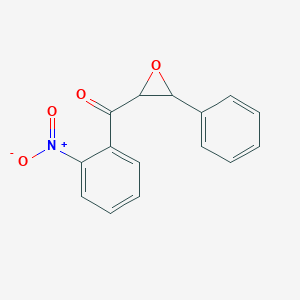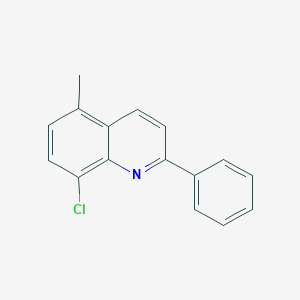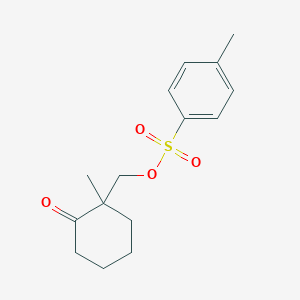![molecular formula C14H11ClN2S B14001537 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-90-3](/img/structure/B14001537.png)
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]-: is a chemical compound with the molecular formula C14H11ClN2S. It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-chlorophenyl group and an imino group attached to the benzenecarbothioamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in biological studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .
Comparación Con Compuestos Similares
Thiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities, including antimicrobial and antifungal properties.
Benzothiazole Derivatives: These compounds have a benzothiazole core and are known for their anticancer and antimicrobial activities.
Schiff Bases: These compounds contain an imine group and are widely studied for their biological and chemical properties.
Uniqueness: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- is unique due to the presence of both a 4-chlorophenyl group and an imino group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64510-90-3 |
|---|---|
Fórmula molecular |
C14H11ClN2S |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18) |
Clave InChI |
MGTGSOXMYMISSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
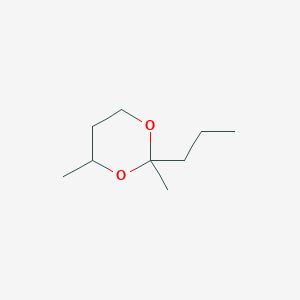
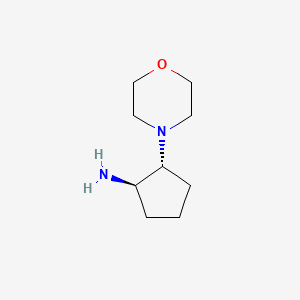
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
